Euchrenone A10
Overview
Description
Euchrenone A10 is a naturally occurring compound that belongs to the class of secondary metabolites known as prenylflavanones. It is primarily found in the roots of the plant Euchresta formosana. This compound has garnered significant attention due to its potential bioactive properties, including anti-inflammatory effects .
Mechanism of Action
Euchrenone A10 is a fascinating compound with a range of potential applications in the field of life sciences . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to be a bioactive compound with potential anti-inflammatory properties .
Mode of Action
It is known to interact with its targets to exert its bioactive effects, potentially modulating inflammatory responses
Biochemical Pathways
Given its potential anti-inflammatory properties , it may be involved in modulating pathways related to inflammation. More research is required to identify the specific biochemical pathways influenced by this compound.
Result of Action
This compound has been shown to have potential as a bioactive compound with anti-inflammatory properties . This suggests that it may have a role in modulating inflammatory responses at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Euchrenone A10 plays a significant role in biochemical reactions. It exhibits anti-inflammatory activity, acting as an inhibitor for certain inflammatory responses . It also demonstrates antibacterial properties, inhibiting the growth of certain bacteria
Cellular Effects
This compound has been shown to have potential as a bioactive compound with anti-inflammatory properties . It influences cell function by exhibiting inhibitory effects on inflammation
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Euchrenone A10 involves several steps, starting with the extraction of raw materials from the plant Euchresta formosana. The compound is then isolated and purified using chromatographic techniques. The synthetic route typically involves the prenylation of flavanone skeletons, followed by hydroxylation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. Current methods focus on optimizing extraction and purification processes to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Euchrenone A10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and prenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Euchrenone A10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for quality control and analytical studies.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and as a lead compound for drug development.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Sophoranochromene: Another prenylflavanone found in the roots of Euchresta formosana.
Flemingsin: A prenylated flavonoid with similar anti-inflammatory properties.
Osajin: A prenylated flavonoid known for its antioxidant activity .
Uniqueness: Euchrenone A10 is unique due to its specific prenylation pattern and hydroxylation sites, which contribute to its distinct chemical and biological properties. Compared to other prenylflavanones, this compound exhibits a higher degree of bioactivity and specificity in its anti-inflammatory effects .
Properties
IUPAC Name |
(2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-18(26)12-19(27)23-20(28)13-22(29-24(17)23)15-6-8-21-16(11-15)9-10-25(3,4)30-21/h5-6,8-12,22,26-27H,7,13H2,1-4H3/t22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKYCUZABAYBC-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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